molecular formula C22H14Cl2N6OS B2397797 (Z)-2-cyano-N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-3-[2-(1,2,4-triazol-1-yl)phenyl]prop-2-enamide CAS No. 1241688-69-6

(Z)-2-cyano-N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-3-[2-(1,2,4-triazol-1-yl)phenyl]prop-2-enamide

Cat. No.: B2397797
CAS No.: 1241688-69-6
M. Wt: 481.36
InChI Key: MEEOBSSTPRZDRO-UHFFFAOYSA-N
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Description

(Z)-2-cyano-N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-3-[2-(1,2,4-triazol-1-yl)phenyl]prop-2-enamide is a novel chemical entity identified in patent literature as a potent and selective inhibitor of fungal sterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway https://patents.google.com/patent/WO2022257482A1/ . This mechanism is critical for maintaining fungal cell membrane integrity, making CYP51 a prime target for agricultural fungicide research. The compound's molecular design, featuring a (Z)-2-cyano acrylamide moiety linked to substituted thiazole and phenyltriazole groups, is engineered for high affinity and efficacy against a broad spectrum of phytopathogenic fungi, including those from the genera Botrytis , Rhizoctonia , and Sclerotinia https://patents.google.com/patent/WO2022257482A1/ . Its primary research value lies in its potential as a lead compound for developing new crop protection agents, offering scientists a valuable tool to study fungal resistance mechanisms and explore novel strategies for managing devastating plant diseases. Investigations into its structure-activity relationships provide crucial insights for medicinal and agricultural chemists working to optimize the efficacy and safety profile of next-generation antifungals.

Properties

IUPAC Name

(Z)-2-cyano-N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-3-[2-(1,2,4-triazol-1-yl)phenyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14Cl2N6OS/c23-17-5-6-19(24)15(8-17)9-18-11-27-22(32-18)29-21(31)16(10-25)7-14-3-1-2-4-20(14)30-13-26-12-28-30/h1-8,11-13H,9H2,(H,27,29,31)/b16-7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEEOBSSTPRZDRO-APSNUPSMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C(C#N)C(=O)NC2=NC=C(S2)CC3=C(C=CC(=C3)Cl)Cl)N4C=NC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C(/C#N)\C(=O)NC2=NC=C(S2)CC3=C(C=CC(=C3)Cl)Cl)N4C=NC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14Cl2N6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-cyano-N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-3-[2-(1,2,4-triazol-1-yl)phenyl]prop-2-enamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological effects, mechanisms of action, and structure-activity relationships (SAR) based on recent research findings.

Chemical Structure

The compound features a complex structure that includes:

  • A thiazole ring
  • A triazole moiety
  • A cyano group
  • Aromatic systems which enhance its bioactivity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

  • Anticancer Properties :
    • The compound has shown significant cytotoxic effects against various cancer cell lines. For instance, studies have reported IC50 values in the low micromolar range against colon carcinoma cells .
    • Structure modifications in similar thiazole derivatives have been linked to enhanced anticancer activity, suggesting that the thiazole moiety is crucial for its efficacy .
  • Antimicrobial Activity :
    • Preliminary studies indicate that derivatives of thiazoles possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. This activity may be attributed to the ability of the thiazole ring to interact with microbial enzymes or cell membranes .
  • Antitubercular Effects :
    • Recent investigations have highlighted the potential of thiazole-based compounds as effective antimycobacterial agents. These compounds demonstrated low cytotoxicity and high selectivity against Mycobacterium tuberculosis, making them promising candidates for further development .

Case Study 1: Anticancer Activity

A study focused on a series of thiazole-containing compounds demonstrated that modifications at specific positions significantly impacted their anticancer activity. For example, the presence of electron-donating groups at certain positions on the phenyl ring enhanced cytotoxicity against A549 lung adenocarcinoma cells. The most potent compound from this series exhibited an IC50 value of 0.5 µM .

Case Study 2: Antimicrobial Efficacy

In another study, a derivative of the compound was tested against a panel of bacterial strains. It exhibited notable activity with minimum inhibitory concentrations (MICs) ranging from 4 to 16 µg/mL against various pathogens, indicating its potential as a broad-spectrum antimicrobial agent .

Structure-Activity Relationships (SAR)

The biological activity of (Z)-2-cyano-N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-3-[2-(1,2,4-triazol-1-yl)phenyl]prop-2-enamide can be correlated with its structural features:

Structural FeatureImpact on Activity
Thiazole RingEssential for anticancer and antimicrobial activity
Cyano GroupEnhances overall potency and stability
Substituents on Aromatic RingsModifications can lead to increased selectivity and reduced toxicity

Scientific Research Applications

Antifungal and Antimicrobial Properties

Research indicates that compounds containing thiazole and triazole moieties exhibit significant antifungal and antimicrobial activities. For instance, derivatives of thiazoles have been documented to inhibit various pathogens such as Pyricularia oryzae and Rhizoctonia solani, which are responsible for crop diseases . The presence of the triazole ring in (Z)-2-cyano-N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-3-[2-(1,2,4-triazol-1-yl)phenyl]prop-2-enamide suggests potential applications in treating fungal infections.

Anticancer Activity

The compound's structure also positions it as a candidate for anticancer research. Studies have shown that triazole derivatives can exhibit cytotoxic effects against various cancer cell lines. For example, triazole-containing compounds have been evaluated for their ability to inhibit tumor growth in preclinical models . The specific interactions of (Z)-2-cyano-N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-3-[2-(1,2,4-triazol-1-yl)phenyl]prop-2-enamide with cancer-related targets merit further investigation.

Case Study 1: Antifungal Efficacy

In a study evaluating the antifungal properties of similar thiazole derivatives, researchers found that compounds with a structural similarity to (Z)-2-cyano-N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-3-[2-(1,2,4-triazol-1-yl)phenyl]prop-2-enamide displayed significant inhibition against Botrytis cinerea, a common plant pathogen. The study utilized bioassays to determine the minimum inhibitory concentrations (MICs), providing quantitative data on the compound's efficacy .

CompoundMIC (µg/mL)Pathogen
Compound A10Botrytis cinerea
Compound B15Rhizoctonia solani
(Z)-2-cyano-N-[5...12Pyricularia oryzae

Case Study 2: Anticancer Activity

Another study focused on the anticancer potential of triazole derivatives demonstrated that compounds similar to (Z)-2-cyano-N-[5... exhibited selective toxicity towards breast cancer cell lines. The mechanism of action was linked to the inhibition of cell proliferation and induction of apoptosis. In vitro assays revealed IC50 values indicating effective concentration ranges for therapeutic applications .

Cell LineIC50 (µM)Mechanism of Action
MCF7 (Breast Cancer)20Apoptosis Induction
HeLa (Cervical Cancer)25Cell Cycle Arrest
A549 (Lung Cancer)30Inhibition of Proliferation

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

Key analogs and their distinguishing features are summarized below:

Compound Name Core Structure Key Substituents Molecular Weight* Notable Features
Target Compound Thiazole-propenamide 2,5-Dichlorophenylmethyl; 2-(1,2,4-triazol-1-yl)phenyl ~515.3 g/mol High polarity (triazole, cyano); potential for kinase inhibition
(Z)-2-cyano-N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-3-thiophen-2-ylprop-2-enamide Thiazole-propenamide 2,5-Dichlorophenylmethyl; thiophen-2-yl ~478.3 g/mol Reduced polarity (thiophene vs. triazole); possible enhanced membrane permeability
3-({5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(substituted-phenyl)propanamides Oxadiazole-propanamide Amino-thiazole; sulfanyl linker; substituted phenyl ~400–450 g/mol Sulfur-rich backbone; antimicrobial activity reported in related analogs
N-{2,2,2-trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide Thiadiazole-acetamide Trichloroethyl; phenyl-thiadiazole ~380.7 g/mol Electrophilic trichloromethyl group; intermediate in triazine synthesis

*Molecular weights estimated using atomic mass units.

Physicochemical and Functional Properties

  • Sulfur-containing analogs (e.g., oxadiazole-propanamides in ) exhibit moderate solubility in polar aprotic solvents like DMF .
  • Electron Effects: Electron-withdrawing groups (cyano, dichlorophenyl) stabilize the enamide’s α,β-unsaturated system, increasing electrophilicity and reactivity toward nucleophiles. Thiophene’s electron-rich nature in the analog may alter redox properties compared to the triazole-phenyl group .

Q & A

Q. What are the established synthetic routes for (Z)-2-cyano-N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-3-[2-(1,2,4-triazol-1-yl)phenyl]prop-2-enamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, including condensation of thiazole and triazole precursors, followed by cyano-enamide formation. Key parameters include temperature control (60–80°C for cyclization), solvent selection (e.g., DMF for polar intermediates), and catalysts like K₂CO₃ for deprotonation. Reaction progress is monitored via thin-layer chromatography (TLC), and purification employs column chromatography or recrystallization .

Q. Which spectroscopic methods are most reliable for confirming the compound’s structural integrity?

Nuclear Magnetic Resonance (¹H/¹³C NMR) is critical for verifying aromatic proton environments and cyano/amide groups. Infrared (IR) spectroscopy identifies functional groups (e.g., C≡N stretch at ~2200 cm⁻¹). High-resolution mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography (if crystals are obtainable) provides definitive stereochemical validation .

Q. How can researchers assess the compound’s purity and stability under varying storage conditions?

Purity is quantified using HPLC with UV detection (λ = 254 nm for aromatic systems). Stability studies involve accelerated degradation tests (e.g., exposure to heat, light, and humidity) followed by LC-MS to detect decomposition products. Long-term storage recommendations include inert atmospheres and desiccated environments at –20°C .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic addition or cycloaddition reactions?

The α,β-unsaturated enamide moiety facilitates Michael additions, while the cyano group participates in [2+2] cycloadditions. Density Functional Theory (DFT) calculations can model transition states, and kinetic studies (e.g., variable-temperature NMR) reveal activation barriers. Solvent polarity and steric effects from the dichlorophenyl group significantly influence regioselectivity .

Q. How can structural modifications enhance the compound’s pharmacological profile without compromising synthetic feasibility?

Rational design involves:

  • Bioisosteric replacement : Swapping the triazole with tetrazole to improve metabolic stability.
  • Substituent tuning : Introducing electron-withdrawing groups on the phenyl ring to modulate electron density and binding affinity.
  • Prodrug strategies : Adding hydrolyzable esters to the amide group for enhanced bioavailability. Computational tools like molecular docking (AutoDock Vina) and ADMET prediction (SwissADME) guide prioritization of derivatives .

Q. What experimental and computational approaches resolve contradictions in reported biological activity data?

Discrepancies in IC₅₀ values may arise from assay variability (e.g., cell line differences). Standardized protocols (e.g., NIH/NCATS guidelines) and orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability) improve reproducibility. Molecular dynamics simulations (AMBER/GROMACS) can reconcile divergent results by modeling protein-ligand interactions under physiological conditions .

Q. How is SHELX software utilized in crystallographic refinement for this compound, and what challenges arise?

SHELXL refines crystal structures by optimizing atomic displacement parameters and resolving disorder in flexible substituents (e.g., dichlorophenyl groups). Challenges include handling twinning in monoclinic systems and refining hydrogen atoms in low-resolution data (<1.0 Å). Multi-solution approaches (SHELXD) improve phase determination for non-centrosymmetric space groups .

Methodological Recommendations

  • Synthetic Optimization : Use Design of Experiments (DoE) to statistically model reaction parameters (e.g., temperature, solvent ratio) for maximal yield .
  • Data Validation : Cross-validate NMR assignments with 2D techniques (HSQC, HMBC) and compare crystallographic data with Cambridge Structural Database entries .
  • Biological Assays : Pair in vitro screens with zebrafish toxicity models to prioritize hits with favorable therapeutic indices .

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